N-(2-氨基乙基)-2-羟基苯甲酰胺

描述

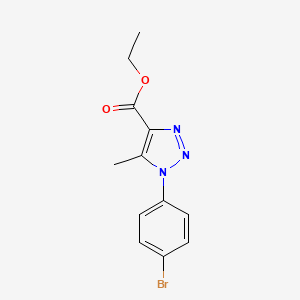

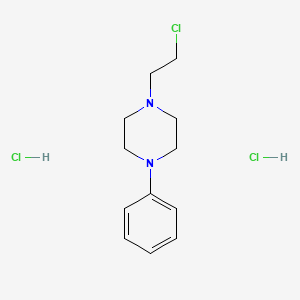

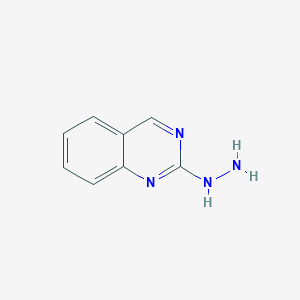

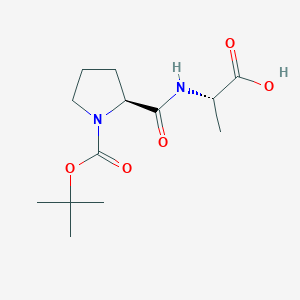

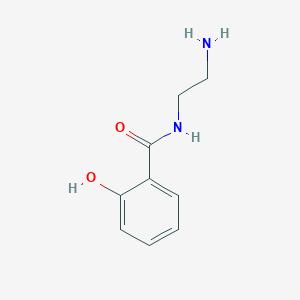

“N-(2-aminoethyl)-2-hydroxybenzamide” is a compound that contains an amide group (-CONH2) and a hydroxyl group (-OH). The “N-(2-aminoethyl)” part indicates that an ethylamine group is attached to the nitrogen atom of the amide group .

Synthesis Analysis

While specific synthesis methods for “N-(2-aminoethyl)-2-hydroxybenzamide” are not available, similar compounds are often synthesized through condensation reactions . For instance, N-(2-aminoethyl)acetamide, a related compound, is used as an organic building block in the preparation of mixed two-component monolayers .Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)-2-hydroxybenzamide” would likely consist of a benzene ring (from the benzamide part), an amide group attached to the benzene ring, a two-carbon chain (from the 2-aminoethyl part), and a hydroxyl group attached to one of the carbons .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions. The hydroxyl group could be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-aminoethyl)-2-hydroxybenzamide” would depend on its specific structure. For instance, N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, a related compound, has a molecular weight of 206.36 g/mol and a chemical formula of C8H22N2O2Si .科学研究应用

抗菌和抗真菌活性

N-(2-氨基乙基)-2-羟基苯甲酰胺衍生物显示出显着的抗菌和抗真菌活性。由(Mahesh 等人,2015 年)进行的一项研究表明,当针对革兰氏阳性菌和革兰氏阴性菌以及真菌筛选时,这些化合物显示出与标准药物相当的有效活性。

在癌症治疗中的潜力

已探索与 N-(2-氨基乙基)-2-羟基苯甲酰胺相关的化合物在癌症治疗中的潜力。(Tang 等人,2017 年)研究了结构相似的尼克酰胺衍生物对各种人类癌细胞的细胞毒性作用,表明了抗癌剂开发的一个有希望的途径。

在金属配位化学中的应用

该化合物在金属络合中表现出不同的配位模式,如(McGinley 等人,2009 年)所示。根据反应条件,它可以作为两性离子或离子形式,显示出金属-配体相互作用的可变性。

在组蛋白脱乙酰酶抑制中的作用

源自类似苯甲酰胺结构的组蛋白脱乙酰酶 (HDAC) 抑制剂在治疗应用中显示出前景。(Blackburn 等人,2013 年)探索了 N-羟基苯甲酰胺的酰基衍生物,证明了它们作为某些 HDAC 同工型的选择性抑制剂的潜力,这与癌症和其他疾病有关。

作用机制

Biochemical Pathways

The biochemical pathways affected by N-(2-aminoethyl)-2-hydroxybenzamide are currently unknown . It’s plausible that it could influence pathways related to amino acid metabolism or neurotransmission, given its structural similarity to certain amino acids and neurotransmitters.

Result of Action

The molecular and cellular effects of N-(2-aminoethyl)-2-hydroxybenzamide’s action are currently unknown . It’s plausible that it could have effects on cellular signaling or neurotransmission, given its structural similarity to certain amino acids and neurotransmitters.

安全和危害

未来方向

生化分析

Biochemical Properties

N-(2-aminoethyl)-2-hydroxybenzamide has been shown to interact with various enzymes and proteins, particularly those involved in the formation and maintenance of the extracellular matrix (ECM) . The compound’s interactions with these biomolecules can lead to significant morphological, biochemical, and biomechanical alterations in the ECM .

Cellular Effects

In terms of cellular effects, N-(2-aminoethyl)-2-hydroxybenzamide has been observed to cause disruptions and irregularities in the ECM produced by vascular smooth muscle cells (VSMCs) . These changes can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(2-aminoethyl)-2-hydroxybenzamide exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to make collagen type I more extractable, indicating potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, N-(2-aminoethyl)-2-hydroxybenzamide has been observed to cause long-term effects on cellular function in both in vitro and in vivo studies . These effects include changes in the stiffness and brittleness of collagen, indicating alterations in the 3D organization associated with elasticity .

Dosage Effects in Animal Models

The effects of N-(2-aminoethyl)-2-hydroxybenzamide have been studied in animal models, particularly in relation to dosage

Metabolic Pathways

N-(2-aminoethyl)-2-hydroxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

The transport and distribution of N-(2-aminoethyl)-2-hydroxybenzamide within cells and tissues are critical aspects of its biochemical properties

属性

IUPAC Name |

N-(2-aminoethyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPIALJMHRDNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。